molecular formula C10H9NO2 B1301004 Methyl 2-(2-cyanophenyl)acetate CAS No. 20921-96-4

Methyl 2-(2-cyanophenyl)acetate

Cat. No.: B1301004
CAS No.: 20921-96-4
M. Wt: 175.18 g/mol
InChI Key: MBLNSABLVSWAKD-UHFFFAOYSA-N
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Description

Methyl 2-(2-cyanophenyl)acetate is an organic compound with the molecular formula C10H9NO2. It is a pale yellow liquid with a molecular weight of 175.18 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

Methyl 2-(2-cyanophenyl)acetate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmacologically active compounds. It interacts with enzymes such as WEE1 kinase, which is involved in cell cycle regulation . The interaction with WEE1 kinase suggests its potential use in cancer treatment, as WEE1 inhibitors can induce cell cycle arrest and apoptosis in cancer cells . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cell lines, it exhibits inhibitory activity, leading to reduced cell proliferation and increased apoptosis . This compound influences cell signaling pathways, including those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, it binds to the active site of WEE1 kinase, inhibiting its activity and leading to cell cycle arrest . This inhibition triggers a cascade of molecular events, including the activation of apoptotic pathways and changes in gene expression. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being sealed in a dry environment at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it could cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects and the compound’s safety profile need to be carefully evaluated in preclinical studies to determine the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. It interacts with enzymes such as acetyl-CoA synthetase, which plays a role in the conversion of acetate to acetyl-CoA . This interaction influences metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments The compound’s distribution can influence its activity and effectiveness in targeting specific tissues or cells

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-cyanophenyl)acetate can be synthesized through several methods. . The reaction is typically carried out in a solvent such as toluene or ethanol under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-cyanophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-cyanophenyl)acetate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of methyl 2-(2-cyanophenyl)acetate involves its interaction with specific molecular targets. For instance, as a WEE1 kinase inhibitor, it interferes with the cell cycle regulation by inhibiting the WEE1 kinase enzyme, which plays a crucial role in cell division. This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-cyanophenyl)acetate
  • Methyl 2-(4-cyanophenyl)acetate
  • Ethyl 2-(2-cyanophenyl)acetate

Uniqueness

Methyl 2-(2-cyanophenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure makes it a valuable compound for targeted research applications .

Properties

IUPAC Name

methyl 2-(2-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLNSABLVSWAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363742
Record name Methyl (2-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20921-96-4
Record name Methyl (2-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl(2-cyanophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring solution of copper (I) cyanide (1.2 eq) in dimethylformamide (2.1 M) at room temperature was added slowly a solution of 2a in dimethylformamide (8.7 M). The reaction was heated to reflux overnight then cooled to room temperature. A solution of iron (III) chloride (1.2 eq) in H2O (0.3 M) was added slowly to the vigorously stirred solution. The resulting solution was extracted with ethyl acetate (3×). The organic phases were combined then washed with brine (1×), dried over sodium sulfate, filtered, concentrated in vacuo and purified by flash chromatography (15% ethyl acetate/hexanes) to afford the product as a clear oil. (70%) 1H NMR (300 MHz, CDCl3) δ 6.09 (m, 1H), 5.98 (m, 1H), 5.79 (m, 2H), 2.29 (s, 2H), 2.11 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How might structural modifications of Methyl 2-(2-cyanophenyl)acetate, particularly the introduction of an amide bond as seen in the study's derivatives, impact the compound's interaction with biological targets?

A1: The introduction of an amide bond in the derivatives described by the study [] can significantly alter the molecule's properties in several ways:

    Q2: The research mentions "molecular docking studies" being employed. How might computational chemistry techniques be used to understand the structure-activity relationship of these compounds and guide further optimization?

    A2: Computational chemistry tools like molecular docking can be immensely helpful in understanding and optimizing these compounds []:

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